molecular formula C20H28N4O5 B14243579 L-Leucyl-L-tryptophyl-L-serine CAS No. 248258-18-6

L-Leucyl-L-tryptophyl-L-serine

Cat. No.: B14243579
CAS No.: 248258-18-6
M. Wt: 404.5 g/mol
InChI Key: WBRJVRXEGQIDRK-XIRDDKMYSA-N
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Description

L-Leucyl-L-tryptophyl-L-serine is a tripeptide composed of three amino acids: leucine, tryptophan, and serine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tryptophyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (L-leucine) is attached to the resin.

    Deprotection: The protecting group on the amino group of the first amino acid is removed.

    Coupling: The next amino acid (L-tryptophan) is activated and coupled to the deprotected amino group of the first amino acid.

    Repetition: Steps 2 and 3 are repeated for the third amino acid (L-serine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tryptophyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.

Major Products

    Oxidation: Kynurenine derivatives.

    Reduction: Modified peptides with reduced functional groups.

    Substitution: Peptides with substituted amino acid residues.

Scientific Research Applications

L-Leucyl-L-tryptophyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Used in the production of bioactive peptides and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tryptophyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with tryptophan hydroxylase, influencing serotonin synthesis. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-leucine: A dipeptide with different properties due to the absence of tryptophan.

    L-Tryptophyl-L-serine: A dipeptide lacking leucine, affecting its biological activity.

    Leuprorelin: A synthetic nonapeptide with different amino acid composition and therapeutic applications.

Uniqueness

L-Leucyl-L-tryptophyl-L-serine is unique due to its specific combination of leucine, tryptophan, and serine. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

248258-18-6

Molecular Formula

C20H28N4O5

Molecular Weight

404.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C20H28N4O5/c1-11(2)7-14(21)18(26)23-16(19(27)24-17(10-25)20(28)29)8-12-9-22-15-6-4-3-5-13(12)15/h3-6,9,11,14,16-17,22,25H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t14-,16-,17-/m0/s1

InChI Key

WBRJVRXEGQIDRK-XIRDDKMYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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